molecular formula C15H20N4O5 B6440220 3-(2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one CAS No. 2549009-59-6

3-(2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one

Cat. No.: B6440220
CAS No.: 2549009-59-6
M. Wt: 336.34 g/mol
InChI Key: HULOOSJDZGRZRM-UHFFFAOYSA-N
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Description

3-(2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone core linked to a piperidine ring substituted with a 5-methoxypyrimidin-2-yloxy group. The methoxy substituent on the pyrimidine ring may enhance solubility compared to alkyl-substituted analogs, while the piperidine linker contributes to conformational flexibility. Structural characterization of such compounds often employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

3-[2-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O5/c1-22-12-8-16-14(17-9-12)24-11-2-4-18(5-3-11)13(20)10-19-6-7-23-15(19)21/h8-9,11H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULOOSJDZGRZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

a) Ethyl-Substituted Analog (C18H23N5O3)

A closely related compound, 3-(2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS 2380078-42-0), replaces the methoxy group with an ethyl substituent on the pyrimidine ring (Fig. 1). Key differences include:

  • Molecular Weight : 357.41 g/mol (ethyl analog) vs. ~359 g/mol (methoxy target compound).
  • Bioavailability : Higher polarity may enhance dissolution rates but reduce membrane permeability, a trade-off critical for drug design.

b) Thiazolidinone-Containing Derivative (C22H25N5O2S2)

The compound 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one (CAS 380582-47-8) features a thiazolidinone core and pyrido-pyrimidinone system. Differences include:

  • Molecular Weight : 455.6 g/mol, significantly larger than the target compound.

Structural and Pharmacological Implications

Parameter Target Compound Ethyl-Substituted Analog Thiazolidinone Derivative
Core Structure Oxazolidinone Dihydropyrimidinone Thiazolidinone/Pyrido-pyrimidinone
Substituent 5-Methoxy-pyrimidine 5-Ethyl-pyrimidine Allyl/Thioxo groups
Molecular Formula C17H21N5O4 (estimated) C18H23N5O3 C22H25N5O2S2
Molecular Weight (g/mol) ~359 357.41 455.6
Polarity High (methoxy group) Moderate (ethyl group) Low (thioether/allyl groups)
Potential Bioactivity Antimicrobial (oxazolidinone) Unreported Kinase inhibition (pyrido-pyrimidinone)

Table 1: Comparative analysis of structural and physicochemical properties.

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s piperidine-oxazolidinone scaffold is synthetically tractable, akin to methods used for ethyl-substituted analogs .
  • Biological Activity: While oxazolidinones are known for antimicrobial activity (e.g., linezolid), explicit data on the target compound’s efficacy are absent in the provided evidence.
  • Crystallographic Validation: SHELX-based refinement could resolve conformational details of the piperidine and oxazolidinone moieties, aiding in structure-activity relationship (SAR) studies .

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